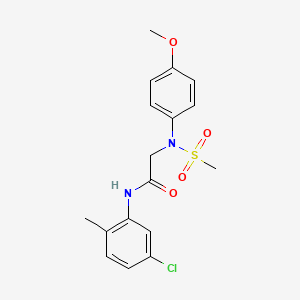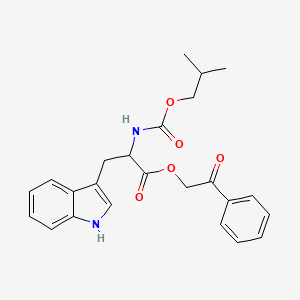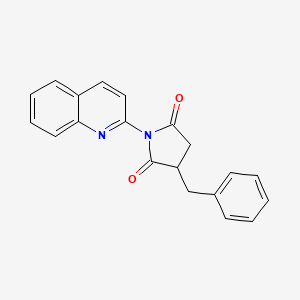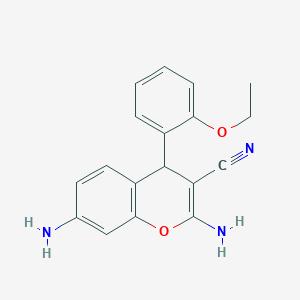![molecular formula C20H24N2OS2 B5066496 (5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066496.png)
(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the thiazolidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound in the presence of a sulfur source.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the thiazolidinone ring with a cyclohexyl halide.
Formation of the Ylidene Group: The final step involves the condensation of the thiazolidinone derivative with a suitable aldehyde or ketone to introduce the ylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ylidene group can be reduced to form the corresponding alkane.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
In biological research, thiazolidinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
Medicinal applications include the development of new drugs targeting various diseases, such as cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, with specific properties.
Wirkmechanismus
The mechanism of action of (5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Studied for their antimicrobial and anticancer activities.
Uniqueness
(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, such as the presence of the cyclohexyl group and the ylidene group, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Eigenschaften
IUPAC Name |
(5E)-3-cyclohexyl-5-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-21(2)16-13-11-15(12-14-16)7-6-10-18-19(23)22(20(24)25-18)17-8-4-3-5-9-17/h6-7,10-14,17H,3-5,8-9H2,1-2H3/b7-6+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYPYKDUSWBEOO-ZOQHSEBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)

![Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B5066449.png)
![2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B5066455.png)
![ETHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5066465.png)

![2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile](/img/structure/B5066503.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)

![bis(4-pentylphenyl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5066523.png)

